1-Chloro-1,1,2,2-tetrafluoroethane
Description
Historical Context and Significance within Halogenated Hydrocarbon Chemistry
The study of halogenated hydrocarbons dates back to the 19th century, with Michael Faraday first synthesizing ethane (B1197151) in 1834. newworldencyclopedia.orgguidechem.comwikipedia.org Subsequent research by scientists like Hermann Kolbe and Edward Frankland furthered the understanding of these compounds. newworldencyclopedia.orgwikipedia.org Initially, the focus was on simple substitution reactions with chlorine and bromine, which often resulted in a mixture of halogenated products due to free radical mechanisms. newworldencyclopedia.orgscribd.com
The development of more selective synthesis methods in the chemical industry allowed for the production of specific halocarbons. newworldencyclopedia.org This led to the widespread use of compounds like chlorofluorocarbons (CFCs) and later, hydrochlorofluorocarbons (HCFCs), in various applications.
Research Trajectories and Contemporary Relevance of 1-Chloro-1,1,2,2-tetrafluoroethane Studies
This compound, also known as HCFC-124a, is a hydrochlorofluorocarbon. nist.gov It is a colorless, odorless, and nonflammable gas. nih.gov Contemporary research on this compound often focuses on its thermophysical and chemical properties, which are crucial for its applications and for understanding its environmental impact.
Studies have investigated its use as a component in refrigerant blends and as a fire extinguishant. wikipedia.org Detailed data on its thermodynamic properties, such as enthalpy, entropy, and thermal conductivity, are available from institutions like the National Institute of Standards and Technology (NIST). nist.gov Research also includes spectroscopic analysis to understand its molecular structure and behavior. nist.gov
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C2HClF4 |
| Molecular Weight | 136.476 g/mol |
| CAS Number | 354-25-6 |
| Boiling Point | -11.963 °C |
Note: Data sourced from various chemical databases. nist.govwikipedia.orgnih.gov
The ongoing study of this compound and similar compounds is essential for developing safer and more sustainable alternatives in various industrial sectors, while also contributing to our understanding of atmospheric chemistry and environmental science.
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-1,1,2,2-tetrafluoroethane | |
|---|---|---|
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InChI |
InChI=1S/C2HClF4/c3-2(6,7)1(4)5/h1H | |
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InChI Key |
JQZFYIGAYWLRCC-UHFFFAOYSA-N | |
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Canonical SMILES |
C(C(F)(F)Cl)(F)F | |
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Molecular Formula |
C2HClF4 | |
| Record name | 1-CHLORO-1,1,2,2-TETRAFLUOROETHANE | |
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DSSTOX Substance ID |
DTXSID1042023 | |
| Record name | 1-Chloro-1,1,2,2-tetrafluoroethane | |
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Molecular Weight |
136.47 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
1-chloro-1,1,2,2-tetrafluoroethane is a colorless odorless nonflammable gas., Liquid, Colorless, odorless gas; [HSDB] | |
| Record name | 1-CHLORO-1,1,2,2-TETRAFLUOROETHANE | |
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| Record name | Ethane, 1-chloro-1,1,2,2-tetrafluoro- | |
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| Record name | 1,1,2,2-Tetrafluoro-1-chloroethane | |
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Boiling Point |
-11.7 °C | |
| Record name | 1-Chloro-1,1,2,2-tetrafluoroethane | |
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Density |
1.379 g/mL at 20 °C (liquid) | |
| Record name | 1-Chloro-1,1,2,2-tetrafluoroethane | |
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Impurities |
Chlorofluoroalkanes (and also the alternative HCFCs and HFCs) produced on an industrial scale are subject to stringent standards. Impurities must not exceed the following limits (vol %): acids, 0; moisture, <0.001; higher-boiling fractions, <0.05; and other gases, 2. /Chlorofluoroalkanes/ | |
| Record name | 1-Chloro-1,1,2,2-tetrafluoroethane | |
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Color/Form |
Colorless gas | |
CAS No. |
354-25-6 | |
| Record name | 1-CHLORO-1,1,2,2-TETRAFLUOROETHANE | |
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| Record name | 1-Chloro-1,1,2,2-tetrafluoroethane | |
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| Record name | HCFC-124a | |
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| Record name | Ethane, 1-chloro-1,1,2,2-tetrafluoro- | |
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| Record name | 1-Chloro-1,1,2,2-tetrafluoroethane | |
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| Record name | 1-chloro-1,1,2,2-tetrafluoroethane | |
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| Record name | 1-CHLORO-1,1,2,2-TETRAFLUOROETHANE | |
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| Record name | 1-Chloro-1,1,2,2-tetrafluoroethane | |
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Melting Point |
-117 °C | |
| Record name | 1-Chloro-1,1,2,2-tetrafluoroethane | |
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Synthetic Pathways and Industrial Production Dynamics of 1 Chloro 1,1,2,2 Tetrafluoroethane
Hydrofluorination Methodologies
The synthesis of 1-Chloro-1,1,2,2-tetrafluoroethane relies on specific chemical reactions that introduce fluorine into a hydrocarbon skeleton.
One of the principal commercial methods for producing this compound is the hydrofluorination of tetrachloroethylene (B127269) (perchloroethylene). ecetoc.orgoecd.org This process involves reacting tetrachloroethylene with hydrogen fluoride (B91410) (HF). This synthesis is part of a broader manufacturing pathway that can also lead to the production of 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a), with HCFC-124 serving as a key intermediate. ecetoc.orgchemicalbook.com The reaction can be catalyzed, for example, by a combination of chromium and gold. chemicalbook.com In some process variations, if HFC-134a is the desired final product, any HCFC-124 produced is recycled back into the process. chemicalbook.com
C₂Cl₄ + 4HF → C₂HClF₄ + 3HCl
This reaction represents the substitution of four chlorine atoms with four fluorine atoms and the addition of one hydrogen atom.
An alternative industrial route to synthesize this compound is through the hydro-dechlorination of 1,1-dichloro-1,2,2,2-tetrafluoroethane (B72178) (CFC-114a). ecetoc.orgoecd.org This process involves reacting CFC-114a with a source of hydrogen to selectively remove a chlorine atom and replace it with a hydrogen atom. Palladium-based catalysts are often employed for this type of reaction. osti.gov
The general equation for this synthesis is:
CF₃-CCl₂F + H₂ → CF₃-CHClF + HCl
This method is also a step in the potential production of HFC-134a, where CFC-114a is first produced and then hydrodechlorinated. ecetoc.org
Table 1: Overview of Synthetic Pathways for this compound
| Method | Starting Material | Primary Reagent | Common Catalyst | Product |
| Hydrofluorination | Tetrachloroethylene | Hydrogen Fluoride (HF) | Chromium-based | This compound |
| Hydro-dechlorination | 1,1-dichloro-1,2,2,2-tetrafluoroethane (CFC-114a) | Hydrogen (H₂) | Palladium-based | This compound |
Multi-step Synthetic Procedures and Reaction Mechanisms
The industrial production of this compound is often embedded within more complex, multi-step syntheses aimed at producing a range of fluorinated compounds. udel.eduyoutube.comlibretexts.org For instance, the synthesis starting from tetrachloroethylene can be part of a larger process designed to manufacture HFC-134a. ecetoc.orgchemicalbook.com In this context, the hydrofluorination of tetrachloroethylene first yields HCFC-124, which can then be subjected to a subsequent hydrodechlorination step to produce HFC-134a. ecetoc.org
The reaction mechanism for the hydro-dechlorination of CFC-114a over palladium catalysts has been studied and is believed to proceed via the formation of a carbene intermediate (CF₃-CF). researchgate.net The use of deuterium (B1214612) instead of hydrogen in studies helps in identifying the reaction products and confirming the mechanism through mass spectrometry. researchgate.net
Similarly, the synthesis of CFC-114a, the precursor for the hydro-dechlorination route, is itself a multi-step process. The most common commercial method for producing chlorofluorocarbons involves the successive replacement of chlorine atoms with fluorine using hydrogen fluoride, often with antimony-based catalysts in the liquid phase or chromium-based catalysts in the vapor phase. nih.gov
Byproduct Formation and Purification Considerations in Industrial Synthesis
In the industrial synthesis of this compound, the formation of byproducts is a critical consideration that necessitates subsequent purification steps to achieve the desired product purity of over 99%. ecetoc.org The specific impurities depend on the starting materials and the reaction conditions. ecetoc.org
For example, in the hydrofluorination of tetrachloroethylene, incompletely fluorinated or differently arranged isomers can form. The reaction mixture may also contain unreacted starting materials or other chlorinated and fluorinated ethanes and ethylenes. One identified potential impurity is 1,1-dichloro-2,2-difluoroethylene (B1203012) (HCFC-1122). google.com
Purification of the crude product is essential. Extractive distillation is one method used to separate this compound from chlorine-containing impurities. google.com In this process, an extraction agent, such as trichloroethylene (B50587) or perchloroethylene, is added to the mixture to alter the relative volatilities of the components, facilitating their separation in a distillation column. google.com
Industrial manufacturing plants may also be equipped with incineration units to safely dispose of any waste gases and byproducts from the synthesis and purification stages. oecd.org
Table 2: Common Impurities and Purification Methods
| Synthesis Route | Potential Byproducts/Impurities | Purification Technique |
| Hydrofluorination of Tetrachloroethylene | Unreacted Tetrachloroethylene, other chlorofluoroethanes, 1,1-dichloro-2,2-difluoroethylene (HCFC-1122) | Extractive Distillation |
| Hydro-dechlorination of CFC-114a | Unreacted CFC-114a, other hydrofluorocarbons | Distillation |
Advanced Spectroscopic Characterization and Computational Chemistry of 1 Chloro 1,1,2,2 Tetrafluoroethane
Vibrational and Rotational Spectroscopy Applications
Vibrational and rotational spectroscopy are fundamental techniques used to elucidate the structural and dynamic properties of molecules. These methods probe the quantized energy levels associated with molecular vibrations (bond stretching and bending) and end-over-end rotation in the gas phase.
Infrared Spectroscopic Analysis
Infrared (IR) spectroscopy is a primary tool for identifying the functional groups and fingerprint vibrational modes of a molecule. The technique measures the absorption of infrared radiation at frequencies that correspond to the molecule's specific vibrational transitions. For 1-Chloro-1,1,2,2-tetrafluoroethane, a detailed experimental infrared absorption spectrum with assigned vibrational frequencies is not extensively available in the reviewed scientific literature. Such an analysis would typically reveal strong absorption bands corresponding to C-H, C-C, C-Cl, and C-F stretching and bending vibrations.
Raman Spectroscopic Investigations
Raman spectroscopy serves as a complementary technique to IR spectroscopy. It involves the inelastic scattering of monochromatic light, providing information about a molecule's vibrational modes. A key advantage is its ability to detect symmetric vibrations that may be weak or absent in an IR spectrum. Comprehensive Raman spectroscopic data, including specific band frequencies and polarization information for this compound, are not readily found in published scientific studies.
Microwave Spectroscopy and Molecular Constants
Microwave spectroscopy offers high-precision data on the rotational energy levels of gas-phase molecules. researchgate.net Analysis of a microwave spectrum allows for the precise determination of a molecule's rotational constants (A, B, and C), which are inversely related to its moments of inertia. From these constants, highly accurate molecular structures, including bond lengths and angles, can be derived. researchgate.net Despite the utility of this technique, specific experimental studies detailing the microwave spectrum and the resulting molecular constants for this compound could not be identified in the available literature.
Mass Spectrometric Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, causing it to ionize and often fragment in a characteristic pattern. This fragmentation pattern provides a molecular fingerprint that can be used for identification and structural elucidation.
The mass spectrum of this compound is available through the NIST Mass Spectrometry Data Center. nist.gov The molecule has a molecular weight of approximately 136.47 g/mol . nist.gov Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), fragments containing a chlorine atom appear as a pair of peaks two m/z units apart, with the peak corresponding to the ³⁵Cl isotope being about three times more intense.
The primary fragmentation of this compound involves the cleavage of the C-C and C-Cl bonds. The most abundant fragment ion, which forms the base peak in the spectrum, is the chlorodifluoromethyl cation, [CClF₂]⁺, observed at an m/z of 85 (for ³⁵Cl) and 87 (for ³⁷Cl). Another significant fragment is the difluoromethyl cation, [CHF₂]⁺, at m/z 51, which results from the cleavage of the C-C bond and loss of the CClF₂ group. The molecular ion, [C₂HClF₄]⁺, is observed with low intensity at m/z 136 and 138. nist.gov
Table 1: Prominent Mass Spectrometric Fragments of this compound
| Mass-to-Charge Ratio (m/z) | Ion Fragment | Description |
| 51 | [CHF₂]⁺ | Loss of ·CClF₂ radical |
| 67 | [C₂HF₂]⁺ | Loss of Cl and F atoms |
| 85 / 87 | [CClF₂]⁺ | Base Peak; Cleavage of C-C bond |
| 101 | [C₂F₄]⁺ | Loss of H and Cl atoms |
| 136 / 138 | [C₂HClF₄]⁺ | Molecular Ion |
| Data sourced from NIST Chemistry WebBook. nist.gov |
Quantum Chemical Computations and Molecular Modeling
Quantum chemical computations, particularly those employing Density Functional Theory (DFT), have become indispensable for predicting and understanding molecular properties, especially when experimental data is scarce.
Density Functional Theory (DFT) Applications to this compound Systems
Density Functional Theory is a computational method used to investigate the electronic structure of many-body systems. It is routinely applied to calculate optimized molecular geometries, bond energies, vibrational frequencies, rotational constants, and other spectroscopic parameters. researchgate.netrsc.org
While numerous DFT studies have been conducted on its more common isomer, 2-chloro-1,1,1,2-tetrafluoroethane (B1218211) (HCFC-124), specific computational studies detailing the structural and spectroscopic parameters of this compound (HCFC-124a) are not widely reported in the literature. researchgate.net A theoretical investigation of HCFC-124a using DFT would involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311G(d)) to solve the Schrödinger equation. researchgate.net Such calculations would yield the molecule's lowest energy conformation, providing precise values for C-C, C-H, C-Cl, and C-F bond lengths and the corresponding bond angles. Furthermore, these computations could predict the vibrational frequencies and IR/Raman intensities, which would aid in the interpretation of experimental spectra, and calculate the rotational constants, offering a theoretical alternative in the absence of microwave spectroscopy data.
Electronic Structure Analysis (HOMO-LUMO Energy Gaps)
The electronic structure of a molecule is fundamental to understanding its reactivity and kinetic stability. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions.
Computational studies, particularly using Density Functional Theory (DFT), are employed to calculate these molecular orbitals and their corresponding energies. For related compounds like 1-Chloro-1,2,2,2-tetrafluoroethane (an isomer of the title compound, also known as HCFC-124), the HOMO-LUMO gap has been investigated in the context of its interaction with other materials, such as boron nitride nanotubes (BNNTs). cdnsciencepub.com
In a study analyzing the adsorption of 1-Chloro-1,2,2,2-tetrafluoroethane, DFT calculations were performed to determine the electronic properties, including the HOMO and LUMO energies. The energy gap (ΔE) is a direct measure of the electronic excitability. researchgate.net For the isolated HCFC-124 molecule, the calculated HOMO energy is -12.91 eV and the LUMO energy is -0.38 eV, resulting in a HOMO-LUMO gap of 12.53 eV. cdnsciencepub.com This relatively large gap is indicative of the molecule's high stability.
Table 1: Frontier Orbital Energies and HOMO-LUMO Gap for 1-Chloro-1,2,2,2-tetrafluoroethane (HCFC-124)
| Molecular Orbital | Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |
|---|---|---|
| HOMO | -12.91 | 12.53 |
Note: Data is for the isomer 1-Chloro-1,2,2,2-tetrafluoroethane (HCFC-124) as a proxy, based on available research. cdnsciencepub.com
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and intermolecular interactions. wikipedia.org It provides detailed information on charge distribution, hybridization, and the delocalizing effects of orbital interactions, such as hyperconjugation. rsc.org
For the isomer 1-Chloro-1,2,2,2-tetrafluoroethane (HCFC-124), NBO analysis has been used to elucidate the nature of its interactions when adsorbed onto surfaces like boron nitride nanotubes (BNNTs). The analysis reveals the charge transfer between the molecule and the adsorbent surface. In one such study, it was found that the HCFC-124 molecule acts as a charge acceptor, with a net charge transfer from the BNNT to the molecule upon adsorption. cdnsciencepub.com
The NBO charge distribution for an isolated 1-Chloro-1,2,2,2-tetrafluoroethane molecule shows a significant negative charge on the highly electronegative fluorine and chlorine atoms, while the carbon and hydrogen atoms carry positive charges. This inherent polarity is crucial in defining its interaction with other molecules and surfaces.
Table 2: NBO Charge Distribution of an Isolated 1-Chloro-1,2,2,2-tetrafluoroethane (HCFC-124) Molecule
| Atom | Natural Charge (e) |
|---|---|
| C1 | +0.47 |
| C2 | +0.55 |
| Cl | -0.12 |
| F (attached to C1) | -0.29 |
| F (attached to C2) | -0.28 |
Note: Data is for the isomer 1-Chloro-1,2,2,2-tetrafluoroethane (HCFC-124). Atom numbering is based on the referenced study and may differ from standard IUPAC nomenclature for clarity. cdnsciencepub.com
This charge distribution confirms the electron-withdrawing nature of the halogen atoms and the resulting polarization of the C-C, C-H, C-Cl, and C-F bonds.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonding and molecular structure based on the topology of the electron density (ρ). cdnsciencepub.com By analyzing the critical points in the electron density, QTAIM can characterize the nature of atomic and intermolecular interactions. A key feature is the bond critical point (BCP), which exists between any two atoms that are linked by a bond path. cdnsciencepub.com
The properties at the BCP, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), reveal the type of interaction. For covalent bonds, ρ(r) is large and ∇²ρ(r) is negative. For closed-shell interactions, such as van der Waals forces, ionic bonds, and hydrogen bonds, ρ(r) is small and ∇²ρ(r) is positive. cdnsciencepub.com
In the study of 1-Chloro-1,2,2,2-tetrafluoroethane (HCFC-124) adsorption on BNNTs, QTAIM analysis was performed to characterize the non-covalent interactions between the molecule and the nanotube surface. The analysis identified several BCPs between the atoms of the HCFC-124 molecule and the atoms of the BNNT, confirming the presence of intermolecular interactions. The small values of electron density and positive values of the Laplacian at these BCPs indicated that the adsorption is governed by closed-shell interactions, characteristic of physisorption. cdnsciencepub.com
Table 3: QTAIM Parameters for a Representative Intermolecular Interaction of HCFC-124 with BNNT
| Interaction | Electron Density ρ(r) (a.u.) | Laplacian ∇²ρ(r) (a.u.) | Total Energy Density H(r) (a.u.) |
|---|---|---|---|
| F···B | 0.0065 | +0.0241 | +0.0003 |
Note: Data is for the isomer 1-Chloro-1,2,2,2-tetrafluoroethane (HCFC-124) interacting with a Boron Nitride Nanotube (BNNT). The values are representative of the weak, non-covalent interactions observed. cdnsciencepub.com
These findings from QTAIM analysis are consistent with the results from NBO and energy decomposition analyses, providing a comprehensive picture of the physisorption process. cdnsciencepub.com
Non-Covalent Interaction (NCI) Analysis in Adsorption Phenomena
Non-Covalent Interaction (NCI) analysis is a computational tool used to visualize and understand weak, non-covalent interactions in three-dimensional space. It is based on the electron density and its derivatives and is particularly useful for studying phenomena like adsorption, where van der Waals forces, hydrogen bonds, and steric repulsion play a key role.
For halogenated hydrocarbons like this compound, NCI analysis can map the specific regions of interaction between the molecule and a substrate. In the context of the adsorption of its isomer, 1-Chloro-1,2,2,2-tetrafluoroethane (HCFC-124), on boron nitride nanotubes, NCI plots would reveal the presence of broad, diffuse regions of weak van der Waals interactions between the fluorine and hydrogen atoms of the molecule and the boron and nitrogen atoms of the nanotube surface. cdnsciencepub.com
The NCI visualization typically shows large, green-colored surfaces between the interacting entities, which signifies weak, attractive van der Waals interactions. Red-colored areas would indicate steric repulsion, while blue areas would denote strong, attractive interactions like hydrogen bonds. The analysis for HCFC-124 adsorption confirms that the dominant forces are weak, non-covalent interactions, which is characteristic of physical adsorption. This is in agreement with the low adsorption energies calculated for the system. cdnsciencepub.com
Theoretical Molecular Modeling for Biological Interactions
Theoretical molecular modeling and simulation are powerful tools for investigating the interactions between small molecules and biological macromolecules like proteins and DNA. These methods can predict binding affinities, identify key interacting residues, and elucidate the molecular mechanisms of toxicity or biological activity. researchgate.netresearchgate.net
For many halogenated hydrocarbons, their biological effects, including toxicity and anesthetic properties, are linked to their intermolecular interactions with biological targets. researchgate.netnih.gov However, based on the reviewed scientific literature, there is a notable lack of specific studies employing theoretical molecular modeling to investigate the biological interactions of this compound. While studies exist for related fluorocarbons in applications such as refrigerants or propellants, and general analyses of chlorinated compounds are available, dedicated molecular docking or molecular dynamics simulations of this compound with specific biological targets like enzymes or receptors were not found in the searched literature. researchgate.netnih.gov
Therefore, a detailed analysis of its specific binding modes, target proteins, or potential metabolic pathways derived from molecular modeling is not available at this time.
Environmental Fate and Atmospheric Chemistry of 1 Chloro 1,1,2,2 Tetrafluoroethane
Atmospheric Degradation Mechanisms and Kinetics
The atmospheric fate of 1-Chloro-1,1,2,2-tetrafluoroethane (HCFC-124a) is primarily dictated by its degradation in the troposphere, the lowest layer of the Earth's atmosphere.
The principal removal mechanism for HCFCs and HFCs from the atmosphere is their reaction with hydroxyl (OH) radicals. noaa.gov These highly reactive radicals are naturally present in the troposphere and initiate the breakdown of many atmospheric compounds. noaa.gov For HCFC-124a, this reaction involves the abstraction of a hydrogen atom, leading to the formation of a haloalkyl radical.
The rate of this reaction is crucial for determining the atmospheric lifetime of HCFC-124a. The reaction rate constant for this compound with OH radicals has been a subject of study to understand its atmospheric behavior.
Unlike chlorofluorocarbons (CFCs), which are primarily broken down by photolysis (decomposition by sunlight) in the stratosphere, hydrochlorofluorocarbons (HCFCs) like this compound contain carbon-hydrogen bonds. This makes them susceptible to attack by hydroxyl radicals in the troposphere.
While direct photolysis of HCFC-124a in the troposphere is not a significant degradation pathway, the subsequent products of its reaction with OH radicals can undergo further photochemical reactions. For instance, the degradation of similar hydrofluorocarbons can lead to the formation of various intermediate products. The atmospheric oxidation of 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a), a related compound, results in the formation of trifluoroacetyl fluoride (B91410) (CF₃C(O)F) and formyl fluoride (HC(O)F).
Atmospheric Lifetime Assessments
The atmospheric lifetime of a compound is the time it takes for about 63% of it to be removed from the atmosphere. ecetoc.org This is a critical factor in assessing its potential environmental impact. epa.gov For substances like this compound, the atmospheric lifetime is primarily determined by the rate of its reaction with OH radicals in the troposphere. noaa.gov
The presence of a hydrogen atom in the molecule makes it more susceptible to this reaction, resulting in a shorter atmospheric lifetime compared to fully halogenated CFCs. noaa.gov The atmospheric lifetime of this compound is an important parameter used in the calculation of its Ozone Depletion Potential and Global Warming Potential.
Ozone Depletion Potential (ODP) Evaluation
The Ozone Depletion Potential (ODP) of a chemical is a relative measure of its ability to cause ozone depletion. wikipedia.org It is calculated in comparison to trichlorofluoromethane (B166822) (CFC-11), which is assigned an ODP of 1.0. wikipedia.org
Hydrochlorofluorocarbons (HCFCs) like this compound have significantly lower ODPs than CFCs. wikipedia.org This is because their shorter atmospheric lifetimes mean a smaller fraction of the emitted substance reaches the stratosphere, where the ozone layer is located. wikipedia.org Additionally, the presence of fewer chlorine atoms per molecule contributes to a lower ODP. The ODP for this compound is reported to be 0.02. nih.gov This value reflects its reduced potential to contribute to stratospheric ozone depletion compared to CFC-11. nih.govepa.gov
Table 1: Ozone Depletion Potential (ODP) of this compound
| Compound | ODP |
| This compound | 0.02 |
| Reference: CFC-11 | 1.0 |
Global Warming Potential (GWP) Quantification
The Global Warming Potential (GWP) is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, typically 100 years, relative to carbon dioxide (CO₂), which has a GWP of 1. epa.gov
This compound is a greenhouse gas, and its GWP is a key metric for its climate impact. The direct GWP of 2-chloro-1,1,1,2-tetrafluoroethane (B1218211) (an isomer of this compound) over a 100-year time horizon is reported to be 619. nih.gov This indicates that, on a mass basis, it is 619 times more potent than CO₂ at trapping heat over a century. epa.govnih.gov
Table 2: Global Warming Potential (GWP) of 2-Chloro-1,1,1,2-tetrafluoroethane (100-Year Time Horizon)
| Compound | GWP |
| 2-Chloro-1,1,1,2-tetrafluoroethane | 619 |
| Reference: Carbon Dioxide | 1 |
Environmental Distribution and Partitioning Behavior
When released into the environment, the physical and chemical properties of this compound dictate its distribution across different environmental compartments such as air, water, and soil.
As a gas at standard temperature and pressure, it is expected to partition almost exclusively to the atmosphere upon release. ecetoc.org Its low boiling point and high vapor pressure facilitate this rapid volatilization from soil and water surfaces. ecetoc.org
The partitioning behavior between water and air is described by the Henry's Law constant. For similar compounds like 1,1,1,2-tetrafluoroethane, the Henry's Law constant indicates low solubility in water, further supporting its tendency to reside in the atmosphere. ecetoc.org Any amount of this compound that might be discharged into aquatic systems would be expected to volatilize into the atmosphere with a relatively short half-life. ecetoc.orgcdc.gov
Atmospheric Dispersion Modeling
Once released, this compound, also known as HCFC-124, primarily partitions to the atmosphere due to its physical properties as a gas with high volatility. ecetoc.orgwho.int Its long atmospheric residence time allows for widespread distribution. nih.gov Three-dimensional chemical transport models have been employed to simulate the atmospheric fate of HCFC-124 and predict the deposition of its degradation products. nasa.govresearchgate.netescholarship.org For instance, a coarse-resolution model (8° latitude by 10° longitude) was used to calculate the formation and deposition of Trifluoroacetic Acid (TFA) from precursors including HCFC-124, based on projected future emissions. nasa.govescholarship.org These models are crucial for understanding the global and regional concentrations of breakdown products resulting from the atmospheric dispersion of HCFC-124. nasa.govresearchgate.net Recent studies show that global emissions of HCFC-124 are not decreasing as expected under the Montreal Protocol phase-out, with emissions in 2023 estimated at around 3 Gg yr−1. copernicus.org This continued emission, potentially from leakage during the production of other fluorochemicals like HFC-125, contributes to its ongoing atmospheric presence and dispersion. copernicus.org
Inter-compartmental Transfer Dynamics (Air, Water, Soil)
The environmental distribution of this compound is dominated by its partitioning into the atmosphere. ecetoc.org Its high volatility and low water solubility mean that when released into water, it is expected to volatilize rapidly. who.intnih.gov
Estimated volatilization half-lives are remarkably short:
Model River: 1 hour nih.gov
Model Lake: 5 days nih.gov
This rapid transfer from the aqueous phase to the air compartment is a key feature of its environmental dynamics. who.int Consequently, HCFC-124 is not expected to persist in water or soil. arkema.com Hydrolysis is not considered a significant environmental fate process for this compound because it lacks functional groups that would break down in water under typical environmental pH conditions (pH 5 to 9). nih.gov Due to its properties, any discharges into water systems would lead to its eventual transfer to the atmosphere, where it undergoes degradation. who.int
Formation and Environmental Impact of Atmospheric Degradation Products
In the atmosphere, this compound is broken down, primarily by reacting with hydroxyl (OH) radicals. nasa.gov This degradation process leads to the formation of several other chemical species, some of which have their own environmental implications.
Trifluoroacetic Acid Formation and Persistence
A significant degradation product of HCFC-124 is Trifluoroacetic Acid (TFA; CF₃COOH). nasa.govresearchgate.netescholarship.orgnasa.gov The formation pathway involves the initial reaction of HCFC-124 with OH radicals to produce a CF₃COX intermediate (where X is Chlorine), which then undergoes hydrolysis within clouds to form the stable and persistent TFA. nasa.govresearchgate.netescholarship.org
Modeling studies have projected the resulting concentrations of TFA in rainwater due to the degradation of HCFC-124 and other fluorocarbons.
| Region/Scenario | Projected TFA Concentration (μg/L) | Source |
|---|---|---|
| Global Annual Average (Washout Only) | 0.16 | nasa.gov, researchgate.net, escholarship.org |
| Global Annual Average (Washout & Dry Deposition) | 0.12 | nasa.gov, researchgate.net, escholarship.org |
| Northern Mid-latitudes (Annual Average) | 0.15 - 0.20 | nasa.gov, researchgate.net, escholarship.org |
| Northern Mid-latitudes (July Monthly Average) | 0.3 - 0.45 | nasa.gov, researchgate.net |
TFA is highly persistent in the environment and its potential for long-term accumulation in certain aquatic environments has been a subject of concern. nasa.govresearchgate.netescholarship.orgfluorocarbons.org While current concentrations are generally below known toxicity limits, its persistence warrants ongoing evaluation. fluorocarbons.org
Bioaccumulation Potential in Ecological Systems
The potential for this compound to accumulate in living organisms is considered low. nih.gov This assessment is based on its estimated Bioconcentration Factor (BCF), a measure of a chemical's tendency to concentrate in aquatic organisms from the surrounding water. An estimated BCF of 7.8 suggests a low potential for bioconcentration in aquatic ecosystems. nih.gov Furthermore, fluorocarbons, in general, tend to concentrate in body fat but are then slowly released into the blood. nih.gov The metabolism of HCFC-124 can lead to the formation of Trifluoroacetic acid (TFA) and TFA-protein adducts in the body. nih.gov
Thermal Decomposition and Incineration Chemistry
When subjected to high temperatures, such as those from open flames or during incineration, this compound undergoes thermal decomposition. meiersupply.com This breakdown can produce toxic and irritating compounds. ecetoc.orgmeiersupply.com
| Decomposition Condition | Resulting Products | Source |
|---|---|---|
| High Temperatures (e.g., open flames, electric heaters) | Hydrochloric acid (HCl), Hydrofluoric acid (HF), Carbonyl halides (e.g., phosgene) | meiersupply.com, ecetoc.org |
| Pyrolysis in Helium (923-1048K) | Hexafluoropropylene (C₃F₆) (major), Tetrafluoroethylene (B6358150) (C₂F₄), Perfluoro-2-butene isomers, iso-C₄F₈, CFCl₂CF₃ | tandfonline.com |
| Pyrolysis in Hydrogen (923-1048K) | 1,1,1,2-Tetrafluoroethane (CH₂FCF₃) (major), Difluoromethane (B1196922) (CH₂F₂), Fluoroform (CHF₃), Methyl fluoride (CH₃F), 1,1,1-Trifluoroethane (B1214931) (CF₃CH₃), 1,2-Difluoroethane (CHF₂CHF₂) | tandfonline.com |
Experimental studies show that the decomposition pathway and resulting products are highly dependent on the surrounding chemical environment. tandfonline.com In an inert helium atmosphere, the primary decomposition products are perfluorinated olefins, whereas in the presence of hydrogen, the reaction shifts to produce hydrofluorocarbons. tandfonline.com The primary decomposition mechanism is believed to be the elimination of HCl to form a perfluoromethylcarbene intermediate. tandfonline.com Due to the formation of hazardous substances, mixtures containing HCFC-124 that cannot be separated for recycling are typically disposed of through incineration. meiersupply.com Various incineration and plasma technologies are approved for the destruction of hydrochlorofluorocarbons. copalliance.org
Pyrolytic Reaction Pathways
The thermal decomposition of this compound (HCFC-124a) has been investigated under atmospheric pressure at temperatures ranging from 923 to 1048 K. epa.gov The primary pyrolytic reaction pathway for HCFC-124a is believed to be α,α-hydrochloric acid (HCl) elimination, which leads to the formation of a singlet perfluoromethylcarbene intermediate. epa.gov At higher temperatures, the rupture of the carbon-chlorine bond becomes a competing reaction pathway. epa.gov
Experimental studies utilizing a tubular reactor with online gas chromatography/mass spectrometry (GC/MS) and gas chromatography/flame ionization detection (GC/FID) have identified the stable products of HCFC-124a decomposition. In an inert helium environment, the major product is hexafluoropropylene (C₃F₆). epa.gov Other significant products include tetrafluoroethylene (C₂F₄), 1,2-dichloro-1,1,2,2-tetrafluoroethane, the cis and trans isomers of perfluoro-2-butene, and isooctafluorobutane (iso-C₄F₈). epa.gov
The reaction environment significantly influences the decomposition pathways and product distribution. When hydrogen is introduced into the reaction mixture, it markedly increases the conversion of the reactant and alters the product selectivity, shifting it away from perfluorinated olefins and chlorinated species. epa.gov In the presence of hydrogen, the major product observed is 1,1,1,2-tetrafluoroethane (HFC-134a). epa.gov Other products formed in a hydrogen atmosphere include difluoromethane (CH₂F₂), trifluoromethane (B1200692) (CHF₃), methyl fluoride (CH₃F), 1,1,1-trifluoroethane (CF₃CH₃), and 1,1,2,2-tetrafluoroethane (B1583514) (CHF₂CHF₂). epa.gov
Formation of Perfluorinated Olefins and Carbene Intermediates
The formation of perfluorinated olefins during the pyrolysis of this compound is intrinsically linked to the behavior of the carbene intermediate. The principal decomposition mechanism is the elimination of HCl to produce singlet perfluoromethylcarbene (:CFCF₃). epa.gov
This carbene intermediate is highly reactive and can undergo further reactions. A key pathway is the 1,2-fluorine migration isomerization of the singlet perfluoromethylcarbene to form tetrafluoroethylene (C₂F₄). epa.gov This isomerization is a significant step leading to the formation of hexafluoropropylene (C₃F₆), which is the major product in an inert atmosphere. epa.gov The product selectivity between C₃F₆ and C₂F₄ is consistent with a high activation energy for the isomerization process (36 kcal/mole) and a low heat of formation for difluorocarbene (:CF₂) (-44 kcal/mole). epa.gov
The table below summarizes the products formed during the pyrolysis of this compound in different environments.
Table 1: Pyrolytic Decomposition Products of this compound
| Reaction Environment | Major Product(s) | Other Observed Products |
|---|---|---|
| Helium (Inert) | Hexafluoropropylene (C₃F₆) | Tetrafluoroethylene (C₂F₄), 1,2-dichloro-1,1,2,2-tetrafluoroethane, cis- and trans-perfluoro-2-butene, Isooctafluorobutane (iso-C₄F₈) |
| Hydrogen | 1,1,1,2-Tetrafluoroethane (CH₂FCF₃) | Difluoromethane (CH₂F₂), Trifluoromethane (CHF₃), Methyl fluoride (CH₃F), 1,1,1-Trifluoroethane (CF₃CH₃), 1,1,2,2-Tetrafluoroethane (CHF₂CHF₂) |
Data sourced from an experimental study on the pyrolytic behavior of HCFC-124. epa.gov
Biogeochemical Cycling in Aquatic and Terrestrial Environments
Detailed studies on the complete biogeochemical cycling of this compound in aquatic and terrestrial environments are limited. However, its environmental fate is largely dictated by its physical and chemical properties, which favor partitioning into the atmosphere upon release. ecetoc.org
In aquatic environments, any dissolved this compound is expected to have a very long lifetime, with an estimated oceanic lifetime of approximately 1,855 years, indicating that the oceans act as a long-term sink. ecetoc.org Due to its volatility, a significant portion of the compound released to water is expected to evaporate into the atmosphere. epa.gov Hydrolysis in natural waters is an extremely slow process for chlorinated alkanes. nih.gov
In terrestrial environments, the mobility of similar chlorinated compounds in soil suggests a potential for leaching into groundwater. epa.gov However, volatilization from soil surfaces to the atmosphere is also a primary dissipation route. epa.gov Biodegradation in soil and water is generally slow for highly halogenated hydrocarbons. epa.gov For instance, studies on the closely related 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) showed no degradation in the presence of various reactive minerals found in soil and sediment. researchgate.netnih.gov
The atmospheric degradation of HCFC-124, an isomer of this compound, is known to produce trifluoroacetic acid (TFA), which is then deposited onto the Earth's surface through washout or dry deposition. researchgate.net Limited studies in rats have also shown that HCFC-124 can be metabolized through oxidation to yield trifluoroacetic acid and fluoride ions, which are then excreted. ecetoc.org This suggests a potential pathway for the transformation of this compound in biological systems, should exposure occur.
Toxicology, Metabolism, and Ecotoxicology of 1 Chloro 1,1,2,2 Tetrafluoroethane
Mammalian Toxicokinetics and Biotransformation
The study of toxicokinetics reveals how a substance is absorbed, distributed, metabolized, and eliminated by an organism. For 1-chloro-1,1,2,2-tetrafluoroethane, this provides crucial insights into its potential effects on mammalian systems.
Studies in animals indicate that this compound (HCFC-124) is absorbed, though to a slight extent, following exposure. oecd.org The primary route of elimination is through exhalation, with a significant portion of the absorbed compound being rapidly cleared from the bloodstream.
The biotransformation of this compound is primarily mediated by the cytochrome P450 enzyme system, specifically the CYP2E1 isozyme. oecd.org This metabolic process is a key determinant of the compound's toxicological profile. The metabolism of HCFC-124 is considered to be slight. oecd.org
The metabolism of this compound results in the formation of several metabolites. The main metabolite identified in urine is trifluoroacetic acid. oecd.orgnih.gov Additionally, inorganic fluoride (B91410) is also excreted as a urinary metabolite. oecd.org It has been suggested that an intermediate metabolite, trifluoroacetaldehyde, could potentially bind to proteins, though no resulting toxic effects have been observed. oecd.org
Genotoxicity and Mutagenicity Assessments
Genotoxicity and mutagenicity assays are essential for evaluating the potential of a chemical to cause genetic damage, which can lead to mutations and potentially cancer.
In vitro studies are crucial for the initial screening of a compound's genotoxic potential. The Ames test, a bacterial reverse mutation assay, is a widely used method for this purpose. wikipedia.orgnih.gov This test utilizes strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine, an essential amino acid. wikipedia.orgnih.gov The test assesses a chemical's ability to cause a back mutation, allowing the bacteria to grow on a histidine-deficient medium. wikipedia.org
For 1,1,1,2-tetrafluoroethane (B8821072), a structurally related compound, a comprehensive battery of in vitro tests, including those on cultured mammalian cells, has shown no evidence of genotoxic activity. ecetoc.orgnih.gov
In vivo studies, such as the mouse micronucleus assay, provide data on a compound's genotoxic effects within a living organism. criver.comnih.govfda.gov This test detects damage to chromosomes or the mitotic apparatus by observing the formation of micronuclei in erythrocytes. criver.comfda.gov
For the related compound 1,1,1,2-tetrafluoroethane, in vivo genotoxicity tests have not demonstrated any mutagenic activity. ecetoc.orgnih.gov
Carcinogenicity Bioassays and Tumorigenic Potential
Extensive research, including long-term bioassays, has been conducted to evaluate the carcinogenic potential of this compound (HCFC-124). In a comprehensive two-year chronic toxicity and carcinogenicity study, rats were exposed to HCFC-124 at concentrations of 2000, 10,000, or 50,000 ppm for six hours a day, five days a week. nih.gov The results of this study showed no evidence of carcinogenicity in either male or female rats at any of the tested concentrations. nih.gov There were no compound-related adverse effects on survival, and no toxicologically significant organ weight changes or gross or microscopic findings that would indicate a tumorigenic response. nih.gov The no-observed-adverse-effect level (NOAEL) for carcinogenicity was determined to be 50,000 ppm. ecetoc.org
Furthermore, HCFC-124 has been evaluated in a battery of mutagenicity studies, including the Ames test in Salmonella typhimurium, tests in yeast, and in cultured mammalian cells, as well as an in vivo mouse micronucleus assay. ecetoc.org Across these various assays, HCFC-124 did not demonstrate any mutagenic activity. nih.govecetoc.org The lack of both mutagenic potential and tumorigenesis in long-term animal studies suggests that HCFC-124 is unlikely to pose a carcinogenic hazard to humans. ecetoc.org
Table 1: Summary of Carcinogenicity and Mutagenicity Studies for HCFC-124
| Study Type | Species/System | Exposure/Concentration | Key Findings | Reference |
| Chronic Toxicity/Carcinogenicity | Rats (Male & Female) | 0, 2000, 10,000, or 50,000 ppm (2 years) | No evidence of carcinogenicity; NOAEL of 50,000 ppm. | nih.govecetoc.org |
| Mutagenicity (Ames Test) | Salmonella typhimurium | Up to 60% for 48 hours | Not mutagenic. | nih.govecetoc.org |
| Mutagenicity (In Vitro) | Cultured Human Lymphocytes | Up to 100% for 3 hours | No clastogenic activity. | nih.gov |
| Mutagenicity (In Vivo) | Mouse Bone Marrow | 99,000 ppm (6 hrs/day for 2 days) | No induction of micronuclei. | nih.gov |
Reproductive and Developmental Toxicity Investigations
The reproductive and developmental toxicity of HCFC-124 has been investigated in studies with rats and rabbits. In developmental toxicity studies, pregnant rats and rabbits were exposed to inhalation concentrations as high as 50,000 ppm. ecetoc.org The results showed no evidence of embryotoxicity or teratogenicity in either species at the highest concentration tested. ecetoc.org While there was minimal evidence of maternal toxicity at concentrations of 15,000 ppm and above, there were no adverse effects on fetal development. ecetoc.org
Table 2: Reproductive and Developmental Toxicity of HCFC-124
| Study Type | Species | Exposure Concentration | Key Findings | Reference |
| Developmental Toxicity | Rats | Up to 50,000 ppm | No evidence of embryotoxicity or teratogenicity. Minimal maternal toxicity at ≥15,000 ppm. | ecetoc.org |
| Developmental Toxicity | Rabbits | Up to 50,000 ppm | No evidence of embryotoxicity or teratogenicity. Minimal maternal toxicity at ≥15,000 ppm. | ecetoc.org |
Specific Organ System Toxicity
Like many other halogenated hydrocarbons, HCFC-124 has the potential to induce cardiac sensitization, which is an increased sensitivity of the heart to the arrhythmogenic effects of adrenaline. ecetoc.orgecetoc.org In experimental screening studies involving dogs, cardiac sensitization, characterized by life-threatening arrhythmias, was observed at concentrations of 26,000 ppm and above when the animals were challenged with an intravenous injection of epinephrine (B1671497) to simulate stress. ecetoc.org The no-observed-effect level (NOEL) for cardiac sensitization in these studies was established at 10,000 ppm. ecetoc.org This phenomenon is a critical toxicological endpoint for many fluorocarbons and is a key consideration in risk assessment. ecetoc.orgnih.gov
The primary acute toxicological effect of HCFC-124 at high concentrations is weak central nervous system (CNS) depression, manifesting as anaesthesia. ecetoc.org In 90-day inhalation studies with rats and mice, slight CNS depression was observed at concentrations as high as 50,000 ppm. ecetoc.org In a combined chronic toxicity and carcinogenicity study, no significant exposure-related neurological effects were observed in rats at concentrations up to 50,000 ppm. ecetoc.org A functional observational battery conducted on rats exposed for up to 13 weeks showed no adverse neurological effects. researchgate.net
Studies on the hepatic and renal effects of HCFC-124 have shown minimal toxicity. In 90-day studies, rats and mice exposed to concentrations as high as 50,000 ppm exhibited only minor blood chemistry changes. ecetoc.org A combined chronic toxicity/carcinogenicity study in rats exposed to up to 50,000 ppm for two years found no toxicologically significant compound-related effects on organ weights or any gross or microscopic findings in the liver or kidneys. nih.gov While exposure to HCFC-124 can lead to the excretion of trifluoroacetic acid (TFA) and fluoride ions in the urine, this is considered a result of metabolism and not an adverse effect in itself. nih.govnih.gov In a study comparing the metabolic activation of several hydrochlorofluorocarbons, HCFC-124 showed a much lower potential for forming TFA-protein adducts in the liver compared to halothane (B1672932) and HCFC-123, suggesting a lower potential for immune-mediated hepatitis. nih.gov
Comparative Toxicology with Other Halogenated Ethanes (e.g., HCFCs, HFCs)
The toxicology of HCFC-124 is often compared to other hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs) that have been developed as replacements for chlorofluorocarbons (CFCs). In general, HCFCs and HFCs undergo similar biotransformation reactions, primarily through cytochrome P450-catalyzed oxidation. nih.gov
Compared to some other halogenated ethanes, HCFC-124 exhibits a relatively low order of toxicity. For example, chronic inhalation studies with HCFC-123 have shown adverse effects on the liver, including tumor formation in rodents at high concentrations. nih.gov In contrast, long-term studies with HCFC-124 have not revealed any carcinogenic effects. nih.govecetoc.org
In terms of cardiac sensitization, the potential of HCFC-124 is within the range of other fluorocarbons. For instance, CFC-11 is considered a strong sensitizer, while CFC-12 is a moderate sensitizer. nist.gov The cardiac sensitization potential of HFC-134a has a NOEL of 40,000 ppm in dogs, which is higher than that of HCFC-124. who.int
Developmental toxicity studies with various HFCs have shown varied results. For example, HFC-134a has been associated with slightly retarded skeletal ossification in rat fetuses at 50,000 ppm, and HFC-245fa has caused decreased fetal weight at high concentrations. nih.gov In contrast, HCFC-124 did not produce any developmental effects in rats or rabbits at concentrations up to 50,000 ppm. ecetoc.org
Ecological Toxicology of this compound
This compound, also known as HCFC-124, is a hydrochlorofluorocarbon that has been used as a refrigerant. ecetoc.org Due to its potential release into the environment, understanding its ecological toxicology is important. Assessments indicate that the compound exhibits a low potential for adverse effects on both aquatic and terrestrial ecosystems. ecetoc.org
Aquatic Ecotoxicity (e.g., to aquatic organisms)
The ecotoxicological profile of this compound in aquatic environments suggests a low level of concern. Predictive assessments and available experimental data indicate that the concentration required to elicit toxic effects in aquatic organisms is high, generally above the substance's limit of solubility in water. ecetoc.orghudsontech.com
Research Findings:
Another acute immobilisation test on Daphnia magna according to OECD Guideline 202 also demonstrated low toxicity. The results showed that the 24-hour and 48-hour EC50 and the No Observed Effect Concentration (NOEC) were all greater than 40 mg/L.
For other aquatic organisms such as fish and algae, specific experimental data are limited. However, ecotoxicology assessments consistently conclude that there is likely no toxicity at the limit of solubility for both acute and chronic exposure. hudsontech.com A comprehensive review by the European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC) predicted that the toxic concentration of HCFC-124 to aquatic organisms is relatively high (greater than 90 mg/L), suggesting that significant effects on these organisms in the environment are unlikely. ecetoc.org
Table 1: Aquatic Ecotoxicity of this compound
| Organism | Test Type | Endpoint | Duration | Result | Reference |
|---|---|---|---|---|---|
| Daphnia magna (Water Flea) | Acute | EC50 | 48 hours | > 40 mg/L | |
| Daphnia magna (Water Flea) | Acute | NOEC | 48 hours | > 40 mg/L | |
| Daphnia magna (Water Flea) | Acute | EL50 | 48 hours | > 100 mg/L | |
| Fish | Acute/Chronic | No experimental data available; predicted to have no toxicity at the limit of solubility. hudsontech.com | hudsontech.com | ||
| Algae | Acute/Chronic | No experimental data available; predicted to have no toxicity at the limit of solubility. hudsontech.com | hudsontech.com |
Terrestrial Ecotoxicity (e.g., to terrestrial organisms)
Information regarding the specific effects of this compound on terrestrial organisms is sparse, with a notable lack of direct experimental studies. ecetoc.orgecetoc.org The environmental risk assessment for this compound relies heavily on predictive models based on its physical and chemical properties. ecetoc.org
Research Findings:
Authoritative reviews, such as the Joint Assessment of Commodity Chemicals (JACC) report by ECETOC, have addressed the potential for terrestrial toxicity. According to this assessment, there are no experimental data available for the toxicity of this compound to terrestrial organisms. ecetoc.orgecetoc.org However, the predicted toxic concentration is high, estimated to be over 90 mg/L. ecetoc.org Based on this prediction, it is concluded that the substance is unlikely to cause significant adverse effects on terrestrial organisms in the environment. ecetoc.orgecetoc.org
Table 2: Terrestrial Ecotoxicity of this compound
| Organism Type | Test Type | Endpoint | Result | Reference |
|---|---|---|---|---|
| Terrestrial Organisms (e.g., earthworms, plants, birds) | Not specified | Toxic Concentration | Predicted to be > 90 mg/L; No experimental data available. ecetoc.org | ecetoc.org |
Analytical Methodologies for 1 Chloro 1,1,2,2 Tetrafluoroethane in Environmental and Biological Matrices
Gas Chromatography (GC) Coupled with Diverse Detection Systems
Gas chromatography is a cornerstone technique for the analysis of volatile compounds like 1-chloro-1,1,2,2-tetrafluoroethane. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. The choice of detector coupled with the GC system is critical for achieving the desired sensitivity and selectivity.
Flame Ionization Detection (FID)
Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used method for the analysis of organic compounds. youtube.com In this technique, the sample is injected into the GC, where it is vaporized and carried by a gas (usually helium or hydrogen) through a heated capillary column. youtube.com The column separates the different components of the sample, which then pass through a hydrogen flame that ionizes the carbon atoms. youtube.com This ionization generates a current that is proportional to the amount of the substance, allowing for quantification. youtube.com
While GC-FID offers high separation performance and delivers precise and reproducible results quickly, it is not specific to halogenated compounds and may require careful calibration with reference standards for accurate identification based on retention times. youtube.com For the analysis of HCFC-124 in air, a GC-FID combination can be utilized, with a reported detection limit of 0.1 ppm. ecetoc.org The process involves injecting a gas sample into a heated port, followed by separation on a packed column. ecetoc.org
Table 1: GC-FID Operating Conditions for HCFC-124 Analysis
| Parameter | Value |
| Detector | Flame Ionization Detector (FID) |
| Column | Packed Column |
| Injection Port Temperature | 200°C |
| Column Temperature | 100°C (isothermal) |
| Carrier Gas | Helium |
| Detection Limit (Air) | 0.1 ppm |
| Data sourced from ECETOC JACC No. 46 ecetoc.org |
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of GC with the identification power of mass spectrometry. intertek.com This method is widely used for the detection of trace levels of atmospheric chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs). quiz-maker.com After separation by the GC column, the eluted compounds are ionized, and the resulting ions are separated based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a chemical fingerprint. intertek.comwiley.com
GC-MS offers high sensitivity and specificity, making it ideal for identifying and quantifying unknown compounds in complex mixtures. intertek.com High-resolution GC-MS (HR-GC-MS) provides even greater sensitivity and specificity, which is particularly advantageous for trace-level detection in environmental monitoring. intertek.com For analyzing samples of unknown origin and preventing cross-contamination, a cryogen-free preconcentration GC-MS method has been developed for monitoring ozone-depleting substances (ODSs) and halogenated greenhouse gases (HGSs). chromatographyonline.com This system can analyze samples with high humidity and achieve precise and accurate results for a wide range of compounds. chromatographyonline.com
The National Institute of Standards and Technology (NIST) maintains a comprehensive mass spectral database that includes data for this compound, which is crucial for the identification of the compound in GC-MS analysis. nist.gov
Electron Capture Detection (ECD)
The electron capture detector (ECD) is a highly sensitive and selective detector for compounds that can capture electrons, particularly halogenated compounds like this compound. chromatographyonline.com It is noted for being the most sensitive of the classical GC detectors, with detection limits in the parts-per-billion (ppb) range. chromatographyonline.com
The ECD operates by using a radioactive source (typically Nickel-63) to generate a steady stream of electrons from the carrier gas (usually nitrogen). chromatographyonline.com When an electronegative compound passes through the detector, it captures some of these electrons, causing a decrease in the standing current, which is then measured as a signal. chromatographyonline.com This high selectivity makes it an excellent choice for analyzing trace concentrations of chlorinated hydrocarbons in environmental samples like marine sediments. To handle complex atmospheric samples, two-dimensional gas chromatography with ECD (GCxGC-ECD) has been developed, offering enhanced separation and sensitivity for halocarbons at parts-per-trillion by volume (pptv) levels. nih.gov
Spectrophotometric Techniques
While chromatographic methods are dominant, spectrophotometric techniques can also be employed for the analysis of specific compounds. These methods are based on the absorption or emission of light by the analyte. For some fluorocarbons, specific spectrophotometric methods have been developed, although they are less common for this compound compared to GC-based approaches. It's important to note that while the provided source mentions spectrophotometry in the context of alternative refrigerants, it primarily points towards GC-MS for detailed analysis. govinfo.gov
Infrared (IR) Spectrometry for Atmospheric Monitoring
Infrared (IR) spectrometry is a valuable tool for the remote sensing and monitoring of atmospheric trace gases, including HCFCs. mdpi.com This technique relies on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. By analyzing the absorption spectrum of the atmosphere, the presence and concentration of various compounds can be determined.
Ground-based high-resolution Fourier transform infrared (FTIR) spectrometers are used to record mid-infrared solar spectra, from which vertical profiles and total columns of atmospheric gases like HCFC-22 have been successfully retrieved. mdpi.com Similarly, satellite-based instruments like the Atmospheric Infrared Sounder (AIRS) can be used to observe trends of compounds like CFC-11 by analyzing their infrared absorption bands. umich.edu The infrared absorption spectrum of HCFC-124a has been studied, which provides the fundamental data needed for its detection and quantification using IR spectrometry. researchgate.net
Sample Collection and Preparation Protocols
The accuracy and reliability of any analytical result are highly dependent on the proper collection and preparation of the sample. organomation.com These procedures are critical for ensuring that the analyzed sample is representative of the matrix from which it was taken and that the analytes of interest are not lost or contaminated during the process. organomation.compjoes.com
For environmental matrices such as air, water, and soil, specific protocols are followed. Air samples containing volatile compounds like HCFC-124a are often collected in specially designed canisters, such as SUMMA® canisters, for later analysis. epa.gov Automated methods for on-line sample collection and analysis are also available, which are particularly useful for frequent monitoring. epa.gov For water and soil samples, preparation may involve extraction techniques like solvent extraction or solid-phase extraction to isolate and concentrate the analytes from the sample matrix before analysis. organomation.com
In the case of biological matrices like blood, urine, or tissue, sample preparation is often more complex due to the presence of proteins, fats, and other potential interferences. biotage.comnih.gov Common preparation techniques include:
Protein precipitation: To remove proteins that can interfere with the analysis. researchgate.net
Liquid-liquid extraction (LLE): To separate the analyte from the biological fluid based on its solubility in different immiscible solvents. tiaft.org
Solid-phase extraction (SPE): A chromatographic technique used to isolate and concentrate the analyte from a complex sample. researchgate.net
Homogenization: For solid tissue samples to create a uniform mixture before extraction. tiaft.org
The choice of the specific sample preparation method depends on the nature of the biological matrix, the concentration of the analyte, and the analytical technique to be used. researchgate.nettiaft.org
Air Sample Collection (e.g., Stainless Steel Canisters, Diffusive Samplers)
The collection of airborne this compound is a critical first step in its analysis. The choice of sampling method depends on factors such as the expected concentration, the sampling environment, and the duration of sampling. Common techniques involve the use of stainless steel canisters for whole air sampling or diffusive samplers for passive collection.
Stainless Steel Canisters
Stainless steel canisters are a widely accepted method for collecting whole air samples containing volatile organic compounds (VOCs), including halogenated hydrocarbons like this compound. nih.govepa.govastm.org These canisters are typically made of stainless steel and often have their interior surfaces passivated to prevent the adsorption of analytes and ensure sample stability. astm.orgacoreconsumiveis.com.brentechinst.com Passivation techniques include electropolishing or coating with materials like fused silica (B1680970) (e.g., Siltek® treatment) or nickel-chromium oxide (SUMMA®). acoreconsumiveis.com.brentechinst.com
The sampling process involves collecting air into a pre-evacuated canister. nih.govepa.gov This can be done as a grab sample, capturing air at a specific moment, or as a time-integrated sample over a period ranging from minutes to 24 hours or more. epa.govastm.org For time-integrated sampling, a flow controller regulates the rate at which air enters the canister. nih.govepa.gov This method offers several advantages, including:
The ability to collect samples without a pump. nih.gov
Suitability for remote and unattended sample collection. astm.org
Provision of a sufficient sample volume for replicate analyses and assessment of measurement precision. astm.org
Ease of storage and shipping. astm.org
After collection, the samples are transported to a laboratory for analysis, typically by gas chromatography (GC) coupled with a mass spectrometer (MS) or other suitable detectors like a flame ionization detector (FID). nih.govecetoc.org
Interactive Table 1: Comparison of Canister Sampling Features
| Feature | Description | Key Advantages | Common Methodologies |
| Material | 304 or 316 Stainless Steel. acoreconsumiveis.com.br | Rugged and durable for field use. acoreconsumiveis.com.br | EPA Method TO-15. nih.gov |
| Passivation | Interior surfaces are treated to be inert (e.g., SUMMA®, Siltek®). acoreconsumiveis.com.brentechinst.com | Prevents analyte loss and reactions, ensuring sample integrity. acoreconsumiveis.com.brentechinst.com | ASTM D5466. astm.org |
| Sampling Mode | Subatmospheric or pressurized collection into an evacuated canister. epa.gov | Allows for grab or time-integrated sampling. epa.govastm.org | N/A |
| Flow Control | Achieved via critical orifices or mass flow controllers. nih.govepa.gov | Enables controlled sampling over specific durations. nih.govepa.gov | N/A |
Diffusive Samplers
Diffusive samplers, also known as passive samplers, offer an alternative to active sampling methods that require a pump. skcltd.comyoutube.com These devices operate on the principle of molecular diffusion, where analyte molecules move from an area of higher concentration (ambient air) to an area of lower concentration (the sampler's sorbent medium). skcltd.comradiello.comsigmaaldrich.com The rate of this movement, known as the sampling rate, is specific to the chemical and the geometry of the sampler. skcltd.comyoutube.com
For halogenated compounds, various sorbents can be used within the diffusive sampler. nih.gov For instance, Anasorb 747 has been evaluated for sampling halogenated anesthetic gases, which are structurally similar to HCFCs. nih.gov After exposure for a known period, the sampler is sealed and sent to a laboratory. The collected analytes are then desorbed from the sorbent, typically using thermal desorption, and analyzed by GC. skcltd.com
The main advantages of diffusive samplers include their small size, ease of use for personal monitoring, and the elimination of the need for bulky and calibrated sampling pumps. skcltd.com
Interactive Table 2: Characteristics of Diffusive Sampling
| Characteristic | Description | Principle of Operation | Sorbent Examples |
| Mechanism | Collection of airborne gases and vapors via molecular diffusion. skcltd.com | Fick's first law of diffusion. radiello.com | Anasorb CMS, Spherocarb, Activated Charcoal. osha.govwho.intcdc.gov |
| Sampling Rate | A known, chemical-specific rate determined by the sampler's geometry. skcltd.com | Concentration gradient drives analyte uptake. radiello.com | N/A |
| Analysis | Typically involves thermal or solvent desorption followed by GC analysis. skcltd.comnih.gov | N/A | N/A |
| Applications | Indoor air quality monitoring, personal exposure assessment. skcltd.com | N/A | N/A |
Biological Sample Preparation for Analysis (e.g., Head Space Analysis)
Analyzing this compound in biological matrices such as blood or urine presents unique challenges due to the complexity of these samples. Proper sample preparation is essential to isolate the target analyte from interfering components and to concentrate it for detection. organomation.comchromatographyonline.com
Headspace Analysis
Headspace analysis is a highly effective technique for determining volatile compounds like this compound in liquid or solid samples. nih.gov This method involves analyzing the vapor phase (headspace) in equilibrium with the sample in a sealed container. nih.gov By analyzing the gas phase, direct injection of the complex biological matrix into the analytical instrument is avoided, which protects the instrument and reduces interference. nih.gov
For fluorocarbons, concentrations in body fluids are often determined using headspace analysis coupled with gas chromatography. nih.gov The process typically involves:
Placing a known amount of the biological sample (e.g., blood, urine) into a vial. nih.gov
Sealing the vial and allowing it to equilibrate at a controlled temperature, which encourages the volatile analyte to partition from the sample matrix into the headspace. nih.gov
Withdrawing a known volume of the headspace gas using a gas-tight syringe.
Injecting the gas sample directly into a gas chromatograph for separation and detection. nih.gov
Solid-phase microextraction (SPME) is an advanced form of headspace analysis that can enhance sensitivity. nih.gov In HS-SPME, a fused silica fiber coated with a stationary phase is exposed to the headspace above the sample. The volatile analytes adsorb onto the fiber, which is then transferred to the GC injector for thermal desorption and analysis. nih.gov
The efficiency of headspace analysis can be influenced by the sample matrix. For example, the presence of proteins and lipids in blood can reduce the headspace concentration of volatile compounds due to intermolecular interactions. nih.gov Optimizing parameters such as temperature and equilibration time is crucial for achieving accurate and reproducible results. nih.gov
Interactive Table 3: Overview of Headspace Analysis for Biological Samples
| Technique | Principle | Application to HCFC-124 | Key Considerations |
| Static Headspace | Analysis of the vapor phase in equilibrium with the sample in a sealed vial. nih.gov | Determination of fluorocarbons in blood and other body fluids. nih.gov | Matrix effects from proteins and lipids can influence partitioning. nih.gov |
| Headspace-SPME | Concentration of volatile analytes from the headspace onto a coated fiber. nih.gov | Potentially applicable for trace-level detection of HCFC-124. | Fiber coating selection is critical for efficient extraction. nih.gov |
| Sample Matrix | Blood, urine, tissue. nih.govorganomation.com | Used to assess exposure and metabolism. nih.gov | Requires homogenization for solid tissues; centrifugation or filtration for liquids. organomation.comorganomation.com |
Regulatory Frameworks, Policy Implications, and Alternatives for 1 Chloro 1,1,2,2 Tetrafluoroethane
International Environmental Treaties and Protocols (e.g., Montreal Protocol Phase-out)
1-Chloro-1,1,2,2-tetrafluoroethane, also known as HCFC-124, is regulated under the Montreal Protocol on Substances that Deplete the Ozone Layer. This international treaty, signed in 1987, aims to protect the ozone layer by phasing out the production and consumption of ozone-depleting substances (ODS). unep.orgstate.gov HCFCs, including HCFC-124, were developed as transitional substitutes for the more potent chlorofluorocarbons (CFCs). boulingchem.comquiz-maker.com While HCFCs have a lower ozone depletion potential (ODP) than CFCs, they still contribute to ozone layer damage. fexa.ionoaa.gov
The Montreal Protocol has undergone several amendments to accelerate the phase-out of ODS. state.gov For HCFCs, a phase-out schedule was established, with developed countries (non-Article 5 parties) having earlier phase-out dates than developing countries (Article 5 parties). noaa.govnist.gov In developed countries, the production of HCFCs was largely phased out by 2020, with continued production allowed only for servicing existing refrigeration and air-conditioning equipment until 2030. noaa.govepa.govregulations.gov Developing countries are on a similar trajectory, with a complete phase-out targeted by 2030. noaa.gov
The phase-out of HCFCs has had a tangible positive impact, with scientific studies showing a decline in the atmospheric concentrations of these chemicals. noaa.gov The success of the Montreal Protocol is a testament to international cooperation in addressing global environmental challenges. unep.orgstate.gov More recently, the Kigali Amendment to the Montreal Protocol was adopted in 2016 to phase down the production and consumption of hydrofluorocarbons (HFCs), which were often used as replacements for HCFCs but are potent greenhouse gases. unep.orgstate.gov
HCFC Phase-out Schedule under the Montreal Protocol for Developed Countries:
| Year | Phase-out Milestone |
| 2004 | 35% reduction from baseline |
| 2010 | 75% reduction from baseline |
| 2015 | 90% reduction from baseline |
| 2020 | 99.5% reduction from baseline; production and import of new HCFCs banned, with exceptions for servicing existing equipment |
| 2030 | Complete phase-out |
This table provides a simplified overview of the HCFC phase-out schedule for developed countries under the Montreal Protocol. epa.govhoneywell-refrigerants.com
National and Regional Regulatory Classifications and Standards (e.g., Dangerous Substances Directive, Water Hazard Classes)
In addition to international treaties, this compound (HCFC-124) is subject to national and regional regulations. In the European Union, for instance, it is not classifiable according to the Dangerous Substances Directive 67/548/EEC and its subsequent amendments. ecetoc.org In Germany, HCFC-124 is classified as having a low hazard to water, with a Wassergefährdungsklasse (WGK) of 1. ecetoc.orgalsafetydatasheets.com
In the United States, the Environmental Protection Agency (EPA) regulates HCFCs under Title VI of the Clean Air Act. epa.gov The EPA established an allowance system to control the production and import of HCFCs, including HCFC-124, in line with the Montreal Protocol's phase-out schedule. epa.govepa.gov As of January 1, 2020, the production and import of most HCFCs, including HCFC-124, were banned, with limited exceptions for servicing existing refrigeration and air-conditioning equipment manufactured before that date. epa.govfederalregister.gov
Transportation of HCFC-124 is also regulated. In the United States, it is shipped as a "non-flammable (liquefied) gas" under the Department of Transportation (DOT) regulations. ecetoc.org In Europe, it is transported in cylinders and bulk containers. ecetoc.org Safety data sheets provide detailed information on its transport classification, including UN number (UN 1021) and hazard class (2.2 for non-flammable, non-toxic gas). hudsontech.comnextsds.com
Regulatory Classifications for this compound (HCFC-124):
| Jurisdiction | Regulation/Classification | Details |
| European Union | Dangerous Substances Directive 67/548/EEC | Not classifiable ecetoc.org |
| Germany | Wassergefährdungsklasse (WGK) | WGK 1 (low hazard to water) ecetoc.org |
| United States | EPA Clean Air Act | Regulated as a Class II ozone-depleting substance epa.govepa.gov |
| United States | Department of Transportation (DOT) | UN No. 1021, Class 2.2 (non-flammable gas) ecetoc.orghudsontech.com |
| International | ADR/RID/IMDG | Class 2.2 (non-flammable, non-toxic gas) hudsontech.comnextsds.com |
Assessment of this compound as a Chlorofluorocarbon Replacement
HCFC-124 was developed as a transitional replacement for certain chlorofluorocarbons (CFCs), primarily CFC-114 (1,2-dichloro-1,1,2,2-tetrafluoroethane). ecetoc.orgosti.gov CFCs were widely used in refrigeration, air conditioning, and as propellants, but their high ozone depletion potential (ODP) led to their phase-out under the Montreal Protocol. fexa.ioepa.gov
As a hydrochlorofluorocarbon, HCFC-124 has a significantly lower ODP than the CFCs it was designed to replace. boulingchem.comecetoc.org Its ODP is approximately 0.022, compared to an ODP of 1 for CFC-11. regulations.govecetoc.org This made it an attractive interim solution to reduce the immediate impact on the ozone layer while longer-term, non-ozone-depleting alternatives were being developed. boulingchem.comnist.gov
HCFC-124 was used as a pure refrigerant to replace CFC-114 in some specific applications, such as marine refrigeration and stationary chillers. osti.govmeiersupply.com It was also a component in refrigerant blends designed to replace CFC-12. honeywell-refrigerants.commeiersupply.com However, it is important to note that HCFC-124 also has a notable global warming potential (GWP) of around 600 over a 100-year time horizon, contributing to climate change. ecetoc.orgnih.gov This environmental drawback, coupled with its ozone-depleting properties, albeit low, necessitated its eventual phase-out. fexa.iosolubilityofthings.com Recent research suggests that emissions of HCFC-124 may be linked to the production of HFC-125, a common HFC refrigerant. copernicus.org
Environmental Properties of HCFC-124 Compared to CFC-11 and HFC-134a:
| Compound | Chemical Formula | Ozone Depletion Potential (ODP) | Global Warming Potential (GWP, 100-year) | Atmospheric Lifetime (years) |
| CFC-11 | CCl₃F | 1.0 | 4,750 | 45 |
| HCFC-124 | C₂HClF₄ | 0.022 | 599 | 5.8 |
| HFC-134a | C₂H₂F₄ | 0 | 1,430 | 14 |
This table provides a comparison of the key environmental properties of HCFC-124 with a prominent CFC and HFC. boulingchem.comecetoc.orgecetoc.org
Socio-Economic Factors Influencing Production and Consumption Trends
The production and consumption of this compound (HCFC-124) have been significantly influenced by socio-economic factors, primarily driven by the regulatory landscape established by the Montreal Protocol. nist.govosti.gov The initial driver for its production was the urgent need to find less harmful alternatives to CFCs to mitigate ozone depletion. nist.gov This created a market for HCFCs as transitional substances, allowing industries to move away from CFCs without major disruptions to refrigeration and other sectors. osti.gov
The phase-out schedule for HCFCs has been the primary factor shaping consumption trends. As the deadlines for reducing and ultimately eliminating HCFC use have approached, demand has shifted towards non-ozone-depleting alternatives like HFCs and, more recently, HFOs and natural refrigerants. danfoss.comeuropa.eu This transition has been influenced by the availability and cost of these alternatives, as well as the need for equipment modifications or replacements. nist.gov
In developing countries (Article 5 parties), the phase-out has been more gradual, often with financial assistance from the Multilateral Fund for the Implementation of the Montreal Protocol to facilitate the transition to newer technologies. unep.org This has influenced the regional consumption patterns of HCFC-124 and other HCFCs. europa.eu The economic implications of the transition include the costs of research and development for new refrigerants, retooling of manufacturing facilities, and training of technicians. nist.gov However, these costs are offset by the long-term environmental and health benefits of protecting the ozone layer. state.gov
Emerging Research Frontiers and Future Directions in 1 Chloro 1,1,2,2 Tetrafluoroethane Studies
Nanomaterial Interactions and Sensor Development
The interaction of 1-Chloro-1,1,2,2-tetrafluoroethane with novel nanomaterials is a burgeoning field of study, with significant implications for both environmental monitoring and the development of advanced sensory devices.
Adsorption on Boron Nitride Nanosheets and Nanotubes
Recent computational studies have investigated the adsorption of the isomer 1-chloro-1,2,2,2-tetrafluoroethane (HCFC-124) on pristine and doped boron nitride nanotubes (BNNTs) and nanosheets (BNNS). cdnsciencepub.comresearchgate.netresearchgate.net These studies, utilizing density functional theory (DFT), have revealed that the adsorption process is energetically favorable and can be significantly enhanced by doping the boron nitride structures with elements like aluminum (Al) and gallium (Ga). cdnsciencepub.comresearchgate.net
The key findings from these theoretical investigations indicate that the interaction between HCFC-124 and the BNNTs is a strong chemical adsorption. cdnsciencepub.com Doping with aluminum, in particular, has been shown to substantially increase the adsorption energy, suggesting a more robust interaction. cdnsciencepub.comresearchgate.net This enhanced adsorption is accompanied by a notable change in the electronic properties of the nanomaterial, specifically a reduction in the HOMO-LUMO energy gap. researchgate.net Such a change is a critical indicator of the potential for these materials to be used in sensor applications, as the altered electronic state can be translated into a detectable signal. researchgate.net
Adsorption Energies of 1-Chloro-1,2,2,2-tetrafluoroethane (HCFC-124) on Boron Nitride Nanostructures
| Adsorbent | Functional | Adsorption Energy (eV) | Reference |
|---|---|---|---|
| Pristine Carbon Nanotube (CNT) | xB97XD/6-311G(d) | Weakest interaction | researchgate.net |
| Pristine Boron Nitride Nanotube (BNNT) | HSE06/6-311G(d) | Favorable | cdnsciencepub.com |
| B3LYP-D3/6-311G(d) | |||
| Aluminum-doped Boron Nitride Nanotube (Al-BNNT) | HSE06/6-311G(d) | Higher than pristine and Ga-doped | cdnsciencepub.com |
| B3LYP-D3/6-311G(d) | |||
| Gallium-doped Boron Nitride Nanotube (Ga-BNNT) | HSE06/6-311G(d) | Higher than pristine | cdnsciencepub.com |
| B3LYP-D3/6-311G(d) | |||
| Germanium-doped Silicon Carbide Nanotube (SiCGeNT) | B3LYP-D3 | -0.775 | researchgate.net |
These findings on HCFC-124 strongly suggest that similar interactions could be expected for this compound, making the investigation of its adsorption on these and other nanomaterials a promising avenue for future research.
Development of Chemical Sensors for Environmental Monitoring
The development of sensitive and selective chemical sensors is crucial for monitoring the presence of halogenated compounds in the environment. irclass.org Chemical sensors are analytical devices that can detect and quantify specific chemical substances by converting a chemical interaction into a measurable signal, such as an electrical or optical one. The research into the adsorption of halogenated hydrocarbons on nanomaterials, as detailed above, provides a foundational principle for the creation of novel sensor technologies. researchgate.net
The significant changes in the electronic properties of doped boron nitride nanosheets upon adsorption of HCFC-124 indicate their potential as active elements in a sensor. researchgate.net An impurity in the nanosheet structure can enhance its sensitivity and reactivity, leading to a more pronounced signal when the target gas molecule is absorbed. researchgate.net Future research will likely focus on translating these theoretical findings into practical sensor devices for the real-time detection and monitoring of this compound and other related compounds in various environmental matrices.
Advanced Computational Toxicology and Environmental Modeling Approaches
Computational toxicology and environmental modeling are indispensable tools for assessing the potential risks associated with chemical compounds. For this compound, these approaches are still in their nascent stages, but insights can be gleaned from studies on its isomer, HCFC-124.
Toxicological studies on HCFC-124 have shown minimal compound-related effects in rats and mice, even at high concentrations, with no evidence of fetal toxicity. nih.gov However, some changes in clinical pathology parameters and effects on the liver in male mice were observed. nih.gov Computational models can be developed to predict such toxicological endpoints, reducing the need for extensive animal testing.
From an environmental perspective, computational studies have been used to simulate the ozone depletion mechanism of HCFC-124. researchgate.net These simulations help in understanding the atmospheric fate of the compound and its contribution to ozone layer degradation. researchgate.net The ozone depletion potential of HCFC-124 is considered low. ecetoc.orgecetoc.org Furthermore, the global warming potential of HCFC-124 has also been calculated, providing a measure of its impact as a greenhouse gas. ecetoc.orgecetoc.org
Future research in this area should focus on developing robust quantitative structure-activity relationship (QSAR) models and other computational tools specifically for this compound to predict its toxicological profile and environmental fate with greater accuracy.
Bioremediation and Microbial Degradation in Environmental Contexts
The bioremediation of halogenated hydrocarbons is an area of intense research, offering a potentially sustainable solution for environmental contamination. nih.gov While specific studies on the microbial degradation of this compound are limited, research on analogous compounds provides a strong basis for future investigations.
Studies on the anaerobic degradation of 1,1,2,2-tetrachloroethane (B165197) have demonstrated that microbial communities in environments like freshwater tidal wetlands can effectively break down this compound. usgs.govnih.gov The primary degradation pathways identified are dichloroelimination and hydrogenolysis, leading to the formation of daughter products such as 1,2-dichloroethene and 1,1,2-trichloroethane. usgs.gov The composition and activity of the microbial community, influenced by factors like seasonality and redox conditions, play a crucial role in the degradation rates and the specific byproducts formed. usgs.govnih.gov
Furthermore, research has shown that some hydrochlorofluorocarbons (HCFCs) can be degraded by microorganisms in both aerobic and anaerobic conditions. nih.gov For instance, microbial degradation of HCFC-123 has been observed in anoxic sediments, involving reductive dechlorination. nih.gov These findings suggest that similar microbial processes could potentially degrade this compound. Future research should focus on identifying specific microbial strains and consortia capable of degrading this compound and elucidating the enzymatic pathways involved. Enhanced in situ bioremediation, possibly through the addition of specific organic substrates to stimulate microbial activity, could be a promising strategy for the remediation of sites contaminated with this and other related compounds. clu-in.org
Exploration of Novel Applications and Derivatives in Advanced Materials and Medicinal Chemistry
The current applications of this compound and its isomer HCFC-124 are primarily as refrigerants, blowing agents for foams, and fire extinguishants. ecetoc.orgosti.govwikipedia.org However, the unique properties imparted by the fluorine and chlorine atoms in its structure suggest a potential for broader applications in advanced materials and as a building block in medicinal chemistry.
The field of halogenated organic compounds is vast, with many substances serving as key intermediates in the synthesis of complex molecules. libretexts.org The reactivity of the carbon-halogen bond can be exploited to introduce new functional groups, paving the way for the creation of novel derivatives with tailored properties. nih.gov While there is currently a lack of specific research into derivatives of this compound for medicinal purposes, the broader field of medicinal chemistry often utilizes halogenated scaffolds to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov
In the realm of advanced materials, fluorinated polymers possess unique characteristics such as high thermal stability and chemical resistance. The exploration of incorporating this compound into new polymeric structures could lead to the development of materials with novel properties. Future research in this area would involve synthetic chemistry to create derivatives and subsequent characterization to identify potential applications beyond its current uses.
Comprehensive Assessment of Halogenated Compound Classes (e.g., Per- and Polyfluoroalkyl Substances) and Cross-Reactivity
This compound belongs to the broad class of halogenated organic compounds, which includes substances of significant environmental and health concern such as per- and polyfluoroalkyl substances (PFAS). nih.govwikipedia.org PFAS are known for their extreme persistence in the environment, leading to the term "forever chemicals". wikipedia.org
A comprehensive assessment of halogenated compounds as a class is essential for understanding their collective impact. These compounds can be highly resistant to degradation and may bioaccumulate. nih.gov The physicochemical properties and, consequently, the environmental fate and toxicity of halogenated compounds vary widely depending on the number and position of the halogen atoms. nih.gov
The concept of cross-reactivity is also a critical consideration. Halogenated organic compounds can undergo various reactions in the environment and in biological systems. noaa.gov Understanding the potential for compounds like this compound to participate in similar reaction pathways as more well-studied toxic compounds is a key area for future research. This includes investigating its potential to form reactive intermediates and its interactions with biological macromolecules. A class-based approach to risk assessment, which considers the similarities and differences across a range of halogenated substances, will be vital for effective environmental management and protection of human health. nih.gov
Integrated Risk Assessment Methodologies for Hydrochlorofluorocarbons
Integrated risk assessment for hydrochlorofluorocarbons (HCFCs), including this compound (HCFC-124), is a systematic process used to estimate the nature and probability of adverse health and environmental effects. This methodology combines hazard identification, dose-response assessment, exposure assessment, and risk characterization to provide a comprehensive understanding of the potential risks associated with these compounds. epa.govnavy.mil The goal is to create a scientific basis for regulatory actions and risk management decisions, such as those undertaken by the U.S. Environmental Protection Agency (EPA) and under international agreements like the Montreal Protocol. epa.gov
The process for HCFCs evaluates both human health risks and broader environmental impacts, such as ozone depletion and global warming potential. acrcarbon.org
Hazard Identification
This initial step involves identifying the intrinsic hazardous properties of a substance. For this compound, this process examines potential health effects based on toxicological studies, primarily through inhalation, which is the main route of human exposure. epa.gov
Human Health Hazards:
Acute Toxicity: this compound exhibits a low order of acute inhalation toxicity. ecetoc.org The primary effect at high concentrations is weak anesthesia. ecetoc.org High vapor concentrations can displace oxygen, potentially leading to asphyxiation in confined spaces. refrigerants.com
Cardiac Sensitization: Like many halogenated hydrocarbons, HCFC-124 can sensitize the heart to adrenaline, which can lead to cardiac arrhythmias at very high exposure levels. ecetoc.orgrefrigerants.com
Sub-chronic Toxicity: Studies on rats and mice exposed to high concentrations for 90 days showed minimal toxic effects, such as slight central nervous system depression and minor changes in blood chemistry. ecetoc.org
Carcinogenicity and Mutagenicity: HCFC-124 was not found to be mutagenic in a range of bacterial and mammalian cell assays. ecetoc.org Long-term studies have not suggested a carcinogenic hazard to humans. ecetoc.org
Developmental Toxicity: No developmental effects were observed in studies at high exposure levels, though minimal toxicity to the mother was noted at concentrations of 15,000 ppm and above. ecetoc.org
Environmental Hazards:
Ozone Depletion: As a hydrochlorofluorocarbon, HCFC-124 contributes to the depletion of the stratospheric ozone layer, although its ozone depletion potential (ODP) is significantly lower than that of the chlorofluorocarbons (CFCs) it was designed to replace.
Global Warming: HCFCs are potent greenhouse gases that contribute to climate change. fexa.io this compound has a significant global warming potential (GWP). acrcarbon.org
Aquatic Toxicity: The predicted toxic concentration of HCFC-124 for aquatic organisms is relatively high, suggesting that significant adverse effects on aquatic ecosystems are unlikely. ecetoc.org
Dose-Response Assessment
This step quantifies the relationship between the dose of a substance and the incidence of adverse health effects. For this compound, this assessment relies on data from animal inhalation studies to establish levels at which effects are, and are not, observed. ecetoc.org This data is crucial for determining safe exposure limits for humans.
Key toxicological endpoints from these studies are summarized below.
Toxicity Endpoints for this compound (Inhalation Exposure)
| Study Type | Effect | No-Observed-Effect Level (NOEL) | Lowest-Observed-Effect Level (LOEL) | Species |
|---|---|---|---|---|
| Cardiac Sensitization | Life-threatening arrhythmia | 10,000 ppm (55,800 mg/m³) ecetoc.org | 26,000 ppm (145,000 mg/m³) ecetoc.org | Dog |
| 90-Day Study | Minimal toxic effects (CNS depression, blood chemistry changes) | 5,000 ppm (27,900 mg/m³) ecetoc.org | Not specified | Male Rat |
| Developmental Toxicity | Maternal toxicity | Not specified | 15,000 ppm (83,700 mg/m³) ecetoc.org | Rat/Rabbit |
The American Industrial Hygiene Association (AIHA) has recommended an occupational exposure limit (8-hour time-weighted average) of 1,000 ppm for HCFC-124, based on these findings. ecetoc.org
Exposure Assessment
Exposure assessment aims to determine the extent of human and environmental contact with a substance. It evaluates the sources, pathways, levels, and duration of exposure. epa.gov
Occupational Exposure: The primary risk of exposure to this compound is in occupational settings. hudsontech.com Workers may be exposed during its manufacture or its use as a refrigerant and foam blowing agent. haz-map.com Exposure levels in modern manufacturing plants have been reported as very low. who.int
Consumer Exposure: The EPA has conducted assessments to estimate consumer exposure from products containing HCFCs. epa.gov Given its use in systems like air conditioning, potential for exposure exists during product use and servicing, though it is generally low for the end-user.
General Population Exposure: The general population may be exposed to low levels of HCFCs through industrial releases into the atmosphere. epa.gov However, due to their high volatility and dispersion, ambient concentrations are typically low. who.int
Risk Characterization
This final step integrates the information from the preceding three steps to produce a comprehensive picture of the risk. It compares the identified hazards, dose-response data, and exposure levels to evaluate the probability and significance of potential adverse effects. epa.gov
Human Health Risk: For this compound, the human health risk is generally considered low under normal conditions of use. ecetoc.org
In occupational settings , as long as exposures are maintained below the recommended exposure limits (e.g., 1,000 ppm), the risk of systemic toxicity or cardiac sensitization is minimal. ecetoc.org
For the general population , exposure levels are far below those that cause effects in toxicological studies, indicating a negligible risk. epa.govwho.int
Environmental Risk: The primary risks associated with HCFC-124 are environmental.
Ozone Depletion: While lower than CFCs, its contribution to ozone depletion was a key driver for its regulation under the Montreal Protocol, which mandates a global phase-out. acrcarbon.org
The integrated risk assessment concludes that while the direct human health risks from this compound are low and manageable, its significant environmental risks (ozone depletion and global warming potential) justify the international efforts to phase out its production and use. acrcarbon.org
Q & A
Q. Basic
- GC-MS : For volatile organic compounds (VOCs), using a DB-624 column and electron capture detection (ECD) to identify chlorinated byproducts .
- FTIR spectroscopy : To monitor C-Cl and C-F bond vibrations (600–1200 cm⁻¹) in gas-phase reactions .
- Headspace analysis : For aqueous systems, coupled with purge-and-trap concentration to achieve ppb-level detection .
What are the environmental persistence and degradation pathways of HCFC-124a under anaerobic conditions?
Advanced
HCFC-124a’s environmental fate involves:
- Hydrolysis : Slow in aqueous media (half-life >1 year at pH 7), with F⁻ and Cl⁻ as primary ions .
- Microbial degradation : Under methanogenic conditions, reductive dehalogenation produces 1,1,2-trifluoroethane (HFC-143a) and ethylene. Pathway efficiency depends on microbial consortia (e.g., Dehalococcoides spp.) and redox potential (Eh < –200 mV) .
- Atmospheric lifetime : Estimated at 5–10 years, with OH radical reactivity determining tropospheric persistence. Use AOPWIN or similar models to predict oxidation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
